1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone
Description
Properties
Molecular Formula |
C11H14ClN3O |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
InChI Key |
GENPXAYXMVFRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Pyridine Ring Functionalization
- Starting from a substituted hydroxy- or nitro-pyridine derivative, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3) under elevated temperatures (~120 °C) to introduce chloro substituents at specific positions on the pyridine ring.
- For example, 2-hydroxy-5-nitropyridine can be converted to 2,3-dichloro-5-nitropyridine through sequential treatment with concentrated HCl, aqueous NaClO3, and POCl3.
Acetylation to Form Ethanone Group
- The acetyl group at the 3-position is installed by acetylation reactions, typically using acetyl chloride or acetic anhydride reagents.
- In some syntheses, the acetylation is performed on an amine or hydroxyl intermediate to yield the corresponding ethanone derivative.
- For example, treatment of an amine intermediate with acetic anhydride at elevated temperatures (e.g., 60 °C) results in acetylated products with high purity.
Reduction and Purification Steps
- If nitro groups are present in intermediates, reduction to amines is performed using reducing agents such as tin(II) chloride dihydrate (SnCl2·2H2O) in solvents like ethyl acetate.
- Purification typically involves filtration, extraction with organic solvents (ethyl acetate), washing with brine, drying over anhydrous magnesium sulfate, and chromatographic techniques (silica gel column chromatography).
Representative Synthetic Route Example
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydroxy-5-nitropyridine | Conc. HCl, NaClO3 | 2-Hydroxy-3-chloro-5-nitropyridine | - | Chlorination |
| 2 | Above intermediate | POCl3, 120 °C | 2,3-Dichloro-5-nitropyridine | - | Further chlorination |
| 3 | 2,3-Dichloro-5-nitropyridine + 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Cs2CO3, DMF | Piperazinyl-substituted nitropyridine | - | Nucleophilic substitution |
| 4 | Nitro intermediate | SnCl2·2H2O, ethyl acetate | Amino-substituted pyridine | - | Reduction |
| 5 | Amino intermediate | Acetic anhydride, 60 °C | Acetylated pyridine derivative | 88% | Acetylation |
Note: The exact yields for some steps may vary depending on reaction scale and conditions.
Analytical and Research Findings
- NMR (Nuclear Magnetic Resonance) spectroscopy confirms the structure at each stage, with characteristic chemical shifts for the pyridine protons, piperazine ring, and acetyl methyl group.
- LC-MS (Liquid Chromatography-Mass Spectrometry) data support molecular weight and purity, with molecular ion peaks consistent with the target compound.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence the yield and purity of the final product.
- The use of microwave irradiation in some acetylation steps accelerates reaction rates and improves yields.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Chlorination | POCl3, HCl, NaClO3 | None or aqueous | 25–120 °C | 1–3 h | Introduce Cl substituents |
| Piperazine Introduction | Piperazine, Cs2CO3 | DMF | 80–120 °C | 3–6 h | Nucleophilic substitution |
| Reduction | SnCl2·2H2O | Ethyl acetate | RT to 65 °C | 2–4 h | Nitro to amine |
| Acetylation | Acetic anhydride | Ethanol or neat | 60 °C | 1 h | Install ethanone group |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | - | Product isolation |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Antipsychotic Activity
Research indicates that derivatives of piperazine-containing compounds can exhibit antipsychotic properties. A study demonstrated that similar compounds showed significant effects in rodent models for schizophrenia, suggesting that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone could potentially serve as a lead compound for developing new antipsychotic medications .
Biological Activities
The biological activities of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone extend beyond antipsychotic effects. It has been investigated for various pharmacological activities:
Glycine Transporter Inhibition
Glycine transporters are critical in neurotransmission and are implicated in various neuropsychiatric disorders. The compound's ability to inhibit glycine transporter 1 (GlyT1) has been explored, with findings indicating that modifications to the piperazine moiety enhance inhibitory activity against GlyT1 . This suggests a potential application in treating conditions like schizophrenia and anxiety disorders.
Case Studies and Experimental Findings
Several studies have documented the effects of compounds related to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone.
In Vivo Studies
In vivo experiments have shown that similar piperazine derivatives can penetrate the blood-brain barrier effectively, allowing them to exert their pharmacological effects directly on central nervous system targets. For instance, a related compound demonstrated an IC50 value of 1.8 nM for GlyT1 inhibition, indicating strong activity .
Efficacy in Animal Models
Further studies have demonstrated the efficacy of these compounds in animal models of psychiatric disorders, showcasing significant behavioral improvements . These findings support the hypothesis that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone could be developed into a therapeutic agent.
Summary of Findings
The applications of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone are promising, particularly in the context of neuropharmacology. Its potential as a GlyT1 inhibitor positions it as a candidate for further research aimed at treating neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to mood regulation, cognition, and behavior by acting as an agonist or antagonist at these receptors.
Comparison with Similar Compounds
1-(4-(4-((5-Chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m5)
- Molecular Formula : C₂₄H₂₇ClN₁₀O
- Key Features : Replaces the pyridine core with a pyrimidine ring and introduces a 1,2,4-triazole-substituted phenyl group.
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6)
- Molecular Formula : C₂₆H₃₁ClN₁₀O
- Key Features : Similar to m5 but substitutes the triazole’s methyl group with an isopropyl group.
- Significance : The bulkier isopropyl group increases lipophilicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility. This modification highlights the role of steric effects in optimizing pharmacokinetic properties .
Piperazine-Containing Analogues with Varied Aromatic Systems
1-(4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Molecular Formula : C₂₅H₂₈N₆O₂
- Key Features : Integrates an indole ring and a 1,2,4-oxadiazole group.
- Significance: The indole moiety introduces aromatic π-stacking capabilities, while the oxadiazole group may confer metabolic resistance.
Substituent-Driven Functional Comparisons
*Estimated based on structural similarity.
Research Implications
The comparative analysis underscores the following:
Core Heterocycle : Pyridine vs. pyrimidine cores modulate electronic properties and metabolic stability.
Substituent Effects : Chloro and triazole groups enhance target affinity, while bulky substituents (e.g., isopropyl) balance lipophilicity and solubility.
Piperazine Role : Consistently improves solubility and serves as a linker for pharmacophore assembly across analogues.
Further studies are needed to elucidate the biological activity and ADMET profiles of these compounds.
Biological Activity
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure features a piperazine ring attached to a chlorinated pyridine moiety, which is critical for its biological activity. The presence of chlorine and the piperazine group may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds structurally similar to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone possess significant antibacterial properties. For instance, derivatives with similar piperazine and pyridine structures have demonstrated effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research on related compounds has revealed that modifications in the piperazine and pyridine rings can lead to enhanced cytotoxic effects against cancer cell lines. For example, certain analogs have shown IC50 values in the micromolar range against various cancer types .
The biological activity of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation and survival, such as tyrosinase and other key metabolic enzymes .
- Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, although specific mechanisms for this compound require further investigation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various piperazine derivatives, including those related to 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Case Study 2: Anticancer Activity
In vitro studies on analogs of the compound showed promising results against human cancer cell lines such as HeLa and MCF-7. The most active analog demonstrated an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
